2-(3-Nitrophenyl)-1,3,4-oxadiazole
Overview
Description
2-(3-Nitrophenyl)-1,3,4-oxadiazole is a heterocyclic aromatic compound characterized by the presence of a nitrophenyl group attached to an oxadiazole ring. This compound is of significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-nitrobenzohydrazide with carbon disulfide in the presence of a base, followed by oxidative cyclization to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Cycloaddition: The oxadiazole ring can undergo cycloaddition reactions with dienes or alkynes to form more complex heterocyclic structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Cycloaddition: Dienes or alkynes, often under thermal or photochemical conditions.
Major Products:
Reduction: 2-(3-Aminophenyl)-1,3,4-oxadiazole.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Cycloaddition: Polycyclic heterocycles with potential biological activity.
Scientific Research Applications
2-(3-Nitrophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.
Mechanism of Action
The biological activity of 2-(3-Nitrophenyl)-1,3,4-oxadiazole is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that bind to nucleophilic sites on proteins, altering their function. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
2-(4-Nitrophenyl)-1,3,4-oxadiazole: Similar structure but with the nitro group in the para position, which can affect its reactivity and biological activity.
2-(3-Nitrophenyl)-1,3,4-thiadiazole: Contains a sulfur atom in place of one of the nitrogen atoms in the oxadiazole ring, leading to different electronic properties and reactivity.
Uniqueness: 2-(3-Nitrophenyl)-1,3,4-oxadiazole is unique due to the specific positioning of the nitro group, which influences its electronic distribution and reactivity. This positioning can enhance its ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-nitrophenyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-11(13)7-3-1-2-6(4-7)8-10-9-5-14-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIRBOSXFXTYQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372309 | |
Record name | 2-(3-nitrophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5565-72-0 | |
Record name | 2-(3-nitrophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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